molecular formula C8H7BF2O2 B11822279 2-(3,5-difluorophenyl)ethenylboronic acid

2-(3,5-difluorophenyl)ethenylboronic acid

Cat. No.: B11822279
M. Wt: 183.95 g/mol
InChI Key: KEDVTCOCHDTFRT-UHFFFAOYSA-N
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Description

2-(3,5-difluorophenyl)ethenylboronic acid is an organoboron compound that features a boronic acid group attached to a 3,5-difluorophenyl group through an ethenyl linkage. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of biaryl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)ethenylboronic acid typically involves the reaction of 3,5-difluorophenylboronic acid with an appropriate ethenylating agent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluorophenyl)ethenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Reducing Agents: Hydrogen gas, palladium on carbon

Scientific Research Applications

2-(3,5-difluorophenyl)ethenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.

    Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The primary mechanism of action of 2-(3,5-difluorophenyl)ethenylboronic acid involves its participation in the Suzuki-Miyaura cross-coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the 3,5-difluorophenyl group enhances the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-difluorophenylboronic acid
  • 2,6-difluorophenylboronic acid
  • 4-(trifluoromethyl)phenylboronic acid
  • 3,5-bis(trifluoromethyl)phenylboronic acid

Uniqueness

2-(3,5-difluorophenyl)ethenylboronic acid is unique due to the presence of both the ethenyl and 3,5-difluorophenyl groups, which confer distinct electronic and steric properties. These properties enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H7BF2O2

Molecular Weight

183.95 g/mol

IUPAC Name

2-(3,5-difluorophenyl)ethenylboronic acid

InChI

InChI=1S/C8H7BF2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,12-13H

InChI Key

KEDVTCOCHDTFRT-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC(=CC(=C1)F)F)(O)O

Origin of Product

United States

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